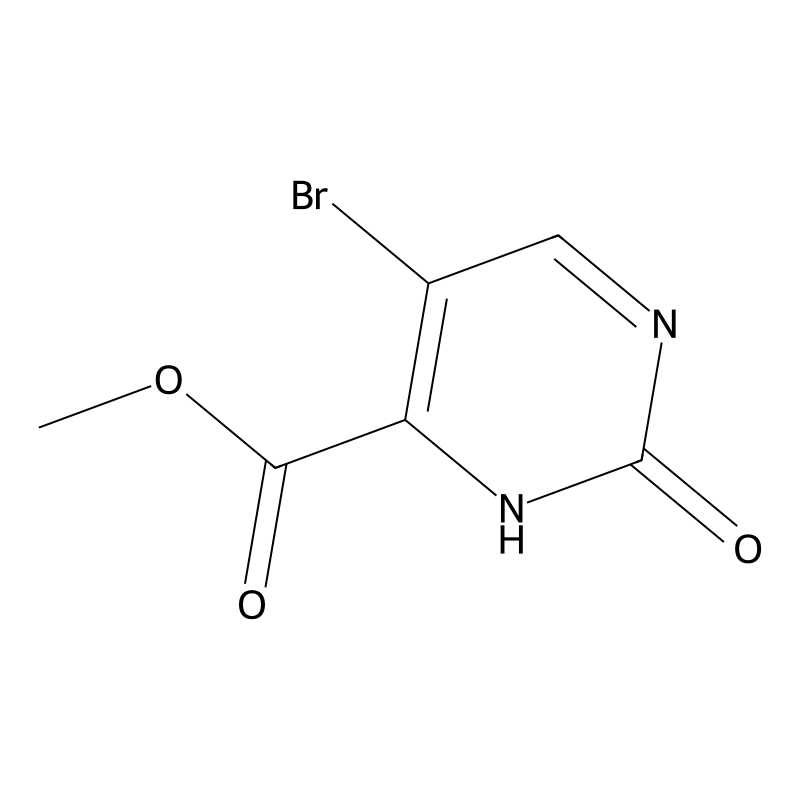

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom, a hydroxyl group, and a carboxylate ester. The molecular formula for this compound is C8H8BrN2O3, and its structure includes a methyl ester functional group at the 4-position of the pyrimidine ring. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Pyrimidine Scaffold

MBHPC contains a pyrimidine ring, a common heterocyclic aromatic structure found in various biologically relevant molecules, including DNA and RNA bases. This suggests MBHPC might have potential as a scaffold for drug discovery efforts targeting processes involving these nucleic acids [].

Functional Groups

The presence of a hydroxyl (-OH) group and a methyl ester (COOCH3) group in MBHPC's structure indicates potential for interaction with biological systems. The hydroxyl group could participate in hydrogen bonding, while the methyl ester group might act as a bioisostere (a molecule with similar shape and properties) for other functional groups found in drugs [].

- Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.

- Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, yielding various derivatives.

- Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecules.

- Oxidation: The hydroxyl group may be oxidized to form a carbonyl compound under appropriate conditions.

These reactions illustrate the compound's versatility as a building block for synthesizing more complex organic molecules.

The synthesis of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be achieved through several methods:

- Bromination of Pyrimidine Derivatives: Starting from 2-hydroxypyrimidine-4-carboxylic acid, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent to introduce the bromine atom at the 5-position.

- Esterification: The carboxylic acid obtained from the bromination step can be converted into the methyl ester by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

- One-Pot Synthesis: In some cases, a one-pot synthesis approach may be utilized where all reactants are combined simultaneously under controlled conditions to yield the desired product directly.

These methods highlight the compound's accessibility for research and industrial applications.

This comparison highlights how methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate stands out due to its unique bromination while sharing common features with other pyrimidine derivatives that could influence their respective applications and activities.

Interaction studies involving methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures can bind to specific sites on enzymes or receptors, potentially inhibiting their activity.

Further studies using techniques like molecular docking and spectroscopy could elucidate these interactions, providing insights into how this compound might influence biological pathways or mechanisms.

Several compounds share structural similarities with methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate:

- Methyl 2-hydroxy-4-pyrimidinylcarboxylate: Lacks bromination but retains hydroxyl and carboxylate functionalities.

- 5-Fluoro-2-hydroxypyrimidine-4-carboxylic acid: Contains a fluorine atom instead of bromine, affecting its reactivity and biological properties.

- Methyl 5-chloro-2-hydroxypyrimidine-4-carboxylate: Chlorinated derivative that may exhibit different chemical behavior compared to the brominated version.

Comparison TableCompound Name Unique Features Potential

Molecular Structure and Configuration

Pyrimidine Ring System Architecture

The core structural foundation of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is the pyrimidine heterocyclic ring system, which represents a six-membered aromatic ring containing four carbon atoms and two nitrogen atoms positioned at the 1 and 3 locations [1] [2]. This diazine structure is characterized by its planar geometry and aromatic nature, with the nitrogen atoms contributing to the electron-deficient character of the ring system [3] [4].

The pyrimidine ring maintains complete planarity, which facilitates optimal overlap of the π-orbital system and enables effective aromatic stabilization [5] [6]. The structural architecture demonstrates the classic features of aromatic heterocycles, where the two nitrogen atoms at positions 1 and 3 create an electron-deficient π-system that significantly influences the chemical reactivity patterns of the molecule [2] [7].

Table 1: Pyrimidine Ring System Structural Parameters

Structural Feature Description/Value Ring System Six-membered heterocyclic aromatic ring Number of Atoms in Ring 6 Carbon Atoms 4 Nitrogen Atoms 2 Nitrogen Positions Positions 1 and 3 Ring Geometry Planar hexagonal Aromaticity Aromatic with delocalized π-electrons Planarity Completely planar Electronic Character Electron-deficient due to nitrogen atoms

Substitution Pattern and Spatial Arrangement

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits a specific substitution pattern that defines its chemical identity and properties [8] [9]. The molecule features three distinct substituents attached to the pyrimidine core: a hydroxyl group at the 2-position, a bromine atom at the 5-position, and a methyl carboxylate group at the 4-position [8] [10].

The 2-position hydroxyl group introduces the possibility of tautomeric equilibrium, where the compound may exist in equilibrium between the hydroxyl form and the corresponding pyrimidinone tautomer [1] [11]. This tautomeric behavior is characteristic of 2-hydroxypyrimidine derivatives and significantly influences the compound's chemical behavior [12] [11].

The 5-position bromine substitution creates a substantial steric and electronic influence on the ring system [13] [14]. The bromine atom, being a heavy halogen with significant electronegativity, exerts an electron-withdrawing effect that modifies the electron density distribution within the aromatic system [15] [16].

The 4-position methyl carboxylate group represents an ester functionality that contributes both steric bulk and electronic effects to the molecular structure [8] [9]. This substituent introduces moderate electron-withdrawing characteristics while providing potential sites for further chemical modification [17] [18].

Table 2: Substitution Pattern Analysis

Position Substituent Chemical Effect Tautomeric Considerations 2-Position Hydroxyl group (-OH) Electron-donating, increases nucleophilicity May exist as 2-pyrimidinone tautomer 4-Position Methyl carboxylate (-COOCH3) Electron-withdrawing, decreases electron density Carboxylate ester, no tautomerism 5-Position Bromine atom (-Br) Electron-withdrawing, heavy halogen effect No tautomerism

Bond Lengths and Angles

The bond lengths and angles within the pyrimidine ring system of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate follow established patterns for aromatic heterocycles [6] [19]. Crystallographic studies of related pyrimidine derivatives indicate that carbon-carbon bond lengths in the pyrimidine ring typically range from 1.375 to 1.383 Å, while carbon-nitrogen bond lengths fall within the range of 1.322 to 1.353 Å [6] [19].

The molecular geometry demonstrates the characteristic features of aromatic systems, with bond angles approaching the ideal values for planar hexagonal structures [6] [20]. The presence of substituents introduces minor deviations from perfect symmetry, but the overall planarity of the ring system is maintained [19] [21].

The carboxylate unit exhibits a typical twisted conformation relative to the pyrimidine ring, with dihedral angles commonly observed in the range of 10-15 degrees in similar compounds [21]. This spatial arrangement optimizes the balance between steric interactions and electronic conjugation effects [19] [21].

Chemical Formula and Molecular Weight Analysis

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate possesses the molecular formula C6H5BrN2O3, reflecting its composition of six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms [8] [9]. The molecular weight is precisely calculated as 233.02 grams per mole, placing it within the typical range for substituted pyrimidine derivatives used in pharmaceutical and chemical research applications [8] [10].

The molecular composition reveals the substantial contribution of the bromine atom to the overall molecular weight, representing approximately 34% of the total mass [8] [9]. This heavy atom content significantly influences the compound's physical properties and spectroscopic characteristics [11] [22].

Table 3: Molecular Composition Analysis

Component Quantity Atomic Mass Contribution Percentage of Total Mass Carbon 6 atoms 72.06 g/mol 30.9% Hydrogen 5 atoms 5.05 g/mol 2.2% Bromine 1 atom 79.90 g/mol 34.3% Nitrogen 2 atoms 28.02 g/mol 12.0% Oxygen 3 atoms 48.00 g/mol 20.6% Total 17 atoms 233.02 g/mol 100.0%

Nomenclature and Identification Systems

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry name for this compound is methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, which follows the systematic nomenclature rules for heterocyclic compounds [8] [9]. This naming convention begins with the identification of the pyrimidine ring as the parent heterocycle, followed by the specification of substituent positions using numerical locants [23] [24].

The numbering system for pyrimidines follows established conventions where position 1 corresponds to the nitrogen atom that would typically form glycosidic bonds in nucleoside chemistry [23]. The numbering proceeds clockwise around the ring, with the second nitrogen atom occupying position 3 [25] [23].

The International Union of Pure and Applied Chemistry naming methodology requires the specification of each substituent with its corresponding position number: 5-bromo indicates the bromine atom at position 5, 2-hydroxy specifies the hydroxyl group at position 2, and 4-carboxylate identifies the carboxylic acid derivative at position 4 [26] [24]. The methyl prefix indicates that the carboxylic acid exists as its methyl ester derivative [17] [27].

Chemical Abstracts Service Registry and Other Identification Systems

The compound is registered in the Chemical Abstracts Service database under the registry number 71933-03-4, providing a unique identifier for unambiguous chemical identification [8] [10]. This registry number serves as the primary reference for database searches and regulatory documentation [8] [28].

The International Chemical Identifier string for methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11), which provides a complete structural description suitable for computational applications [8] [9]. The corresponding International Chemical Identifier Key is LQTKGJRZBOYLEY-UHFFFAOYSA-N, offering a compressed hash representation of the molecular structure [8] [9].

The Simplified Molecular Input Line Entry System notation is represented as O=C(C1=NC(O)=NC=C1Br)OC, providing a linear text representation of the molecular structure [8] [9]. The canonical Simplified Molecular Input Line Entry System format is COC(=O)C1=NC(O)=NC=C1Br, offering an alternative structural encoding [9] [10].

Table 4: Chemical Identification Systems

Identification System Value Chemical Abstracts Service Number 71933-03-4 International Chemical Identifier InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) International Chemical Identifier Key LQTKGJRZBOYLEY-UHFFFAOYSA-N Simplified Molecular Input Line Entry System O=C(C1=NC(O)=NC=C1Br)OC Canonical Simplified Molecular Input Line Entry System COC(=O)C1=NC(O)=NC=C1Br

Structural Comparison with Related Pyrimidine Derivatives

Comparison with Non-halogenated Pyrimidines

The structural characteristics of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be effectively understood through comparison with non-halogenated pyrimidine analogs [29] [30]. The parent pyrimidine molecule (C4H4N2) with a molecular weight of 80.09 g/mol serves as the fundamental reference point for understanding the electronic and steric modifications introduced by substitution [1] [7].

2-Hydroxypyrimidine (C4H4N2O, molecular weight 96.09 g/mol) represents the closest non-halogenated analog, sharing the critical 2-hydroxyl substitution that enables tautomeric behavior [12] [11]. This compound demonstrates the characteristic hydroxyl-pyrimidinone equilibrium that significantly influences chemical reactivity patterns [12] [15].

The addition of the carboxylic acid functionality, as seen in 2-hydroxypyrimidine-4-carboxylic acid (C5H4N2O3, molecular weight 140.10 g/mol), introduces additional electronic effects and hydrogen bonding capabilities [26] [31]. This structural modification provides insight into the electronic contributions of the carboxylate group in the target compound [19] [21].

The comparative analysis reveals that the introduction of non-halogen substituents primarily affects the electronic distribution and hydrogen bonding patterns without the significant steric and electronic perturbations associated with heavy halogen atoms [29] [32].

Comparative Analysis with Other Halopyrimidines

The structural comparison with other halopyrimidines provides crucial insights into the specific effects of bromine substitution [29] [33]. 2-Chloropyrimidine and 2-bromopyrimidine have been extensively studied, revealing that halogen substitution significantly affects the vacuum ultraviolet absorption spectra and electronic transitions [29].

Studies demonstrate that the effect of halogen atoms on pyrimidine derivatives increases remarkably with photon energy, with the two lowest-lying absorption bands showing overall similarity among pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine [29]. However, larger spectral shifts appear in higher energy bands, particularly when comparing non-halogenated pyrimidines with halogenated species [29] [33].

The electron-withdrawing nature of halogens creates significant modifications in the electronic character of the pyrimidine ring system [15] [34]. Bromopyrimidines exhibit enhanced reactivity toward nucleophilic substitution reactions compared to their chlorinated analogs, with the bromine atom serving as a better leaving group in synthetic transformations [13] [14].

Research on substituted pyrimidines indicates that meta-bromo substitution demonstrates enhanced biological activity compared to para-bromo positioning, suggesting that the spatial arrangement of halogen substituents critically influences both electronic properties and biological interactions [15] [16].

Table 5: Comparative Analysis of Halopyrimidines

Compound Molecular Formula Molecular Weight (g/mol) Key Electronic Effects 5-Bromo-2-hydroxypyrimidine C4H3BrN2O 174.99 Heavy halogen effect, enhanced leaving group ability 2-Chloropyrimidine C4H3ClN2 114.53 Moderate electron-withdrawal, stable C-Cl bond 2-Bromopyrimidine C4H3BrN2 158.99 Strong electron-withdrawal, labile C-Br bond Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate C6H5BrN2O3 233.02 Combined halogen, hydroxyl, and ester effects

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exists as a solid crystalline material under standard ambient conditions [1]. The compound exhibits a white to off-white coloration, which is characteristic of many substituted pyrimidine derivatives containing halogen substituents [1] [2]. The solid-state structure demonstrates typical features of aromatic heterocyclic compounds, with the molecular framework maintaining planar geometry due to the aromatic nature of the pyrimidine ring system [4].

The compound exhibits a density of 1.89 ± 0.1 grams per cubic centimeter at standard conditions, which is significantly higher than most organic compounds due to the presence of the bromine atom [2]. This heavy halogen contributes approximately 34% of the total molecular weight, substantially influencing the compound's physical properties and packing characteristics in the solid state [4].

Solubility Profile

Solubility in Organic Solvents

The compound demonstrates preferential solubility in polar organic solvents due to the presence of multiple polar functional groups including the hydroxyl group, the carboxylate ester, and the electronegative nitrogen atoms in the pyrimidine ring [5]. The methyl ester functionality enhances solubility in moderately polar solvents such as methanol, ethanol, and acetone, while the hydroxyl group at the 2-position facilitates hydrogen bonding interactions with protic solvents [5] .

Solubility in dichloromethane and dimethylformamide is particularly notable, as these solvents can effectively solvate both the polar and aromatic components of the molecule [5]. The compound shows limited solubility in non-polar solvents such as hexane and petroleum ether, which is expected given the multiple polar functional groups present in the molecular structure .

Aqueous Solubility and pH-Dependent Behavior

The aqueous solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is limited under neutral pH conditions, primarily due to the predominantly hydrophobic nature of the pyrimidine ring system and the methyl ester group [2]. However, the compound exhibits pH-dependent solubility behavior attributed to the ionizable hydroxyl group at the 2-position, which has a predicted pKa value of 5.07 ± 0.10 [2].

Under acidic conditions (pH < 5), the compound exists predominantly in its neutral form, resulting in reduced aqueous solubility [2]. As the pH increases above the pKa value, deprotonation of the hydroxyl group occurs, leading to formation of the corresponding pyrimidinone anion, which demonstrates enhanced water solubility due to increased polarity and hydrogen bonding capacity [7] [8].

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible spectrum of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits characteristic absorption patterns typical of substituted pyrimidine derivatives [9]. The primary absorption features arise from π→π* transitions within the aromatic pyrimidine ring system, with the maximum absorption wavelength influenced by the electron-withdrawing effects of the bromine substituent and the carboxylate ester group [9] [10].

The compound displays a significant absorption band in the UV region (250-300 nm) corresponding to the aromatic π→π* transitions [10]. The presence of the hydroxyl group at the 2-position introduces additional electronic transitions, potentially involving n→π* transitions from the oxygen lone pairs to the aromatic π* system [9]. The bromine substitution at the 5-position causes a bathochromic shift in the absorption maximum due to the heavy atom effect and increased conjugation [10].

Vacuum Ultraviolet (VUV) Spectroscopy

In the vacuum ultraviolet region, the compound exhibits high-energy transitions corresponding to deeper electronic excitations within the aromatic system [10]. These transitions provide information about the electronic structure of the pyrimidine ring and the influence of substituents on the molecular orbital energies [10]. The presence of the bromine atom introduces significant spin-orbit coupling effects, which become more pronounced in the VUV region and contribute to the overall spectroscopic signature of the molecule [10].

Infrared Spectroscopy

The infrared spectrum of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate provides definitive identification of the functional groups present in the molecule [11] [12]. The hydroxyl group at the 2-position exhibits a characteristic broad absorption band between 3200-3400 cm⁻¹, which may be affected by intermolecular hydrogen bonding in the solid state [11] [12].

The carboxylate ester functionality displays a strong carbonyl stretching frequency at approximately 1680-1720 cm⁻¹, which is characteristic of aromatic esters [11] [12]. The aromatic carbon-carbon stretching vibrations appear in the region of 1580-1600 cm⁻¹, confirming the presence of the pyrimidine ring system [11] [12]. The carbon-bromine stretching mode typically occurs at lower frequencies (500-600 cm⁻¹) and provides confirmation of the halogen substitution [13] [12].

Nuclear Magnetic Resonance (NMR) Characteristics

The ¹H NMR spectrum of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits distinct resonances that confirm the molecular structure and substitution pattern [14] . The aromatic protons appear as deshielded signals in the range of 8.5-9.5 ppm, with the specific chemical shifts dependent on the electronic environment created by the substituents [14] .

The methyl ester protons typically resonate as a sharp singlet at approximately 3.9-4.0 ppm, while the hydroxyl proton appears as a broad signal at 12-14 ppm, which may be temperature and concentration dependent due to tautomeric equilibrium [14] . The ¹³C NMR spectrum provides additional structural confirmation, with the carbonyl carbon of the ester group appearing at approximately 165-170 ppm, aromatic carbons in the range of 110-160 ppm, and the methyl carbon at 52-54 ppm [14] .

Mass Spectrometry Fragmentation Patterns

Under electron ionization conditions, methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits characteristic fragmentation patterns that provide structural information [17]. The molecular ion appears at m/z 233 with the characteristic isotope pattern reflecting the presence of bromine (⁷⁹Br and ⁸¹Br isotopes) [17].

Common fragmentation pathways include loss of the bromine atom (Δm/z = 80), loss of the methoxycarbonyl group (Δm/z = 59), loss of the hydroxyl group (Δm/z = 17), and loss of carbon monoxide from the ester group (Δm/z = 28) [17] [18]. The base peak often corresponds to the loss of the methoxycarbonyl group, forming a relatively stable pyrimidine radical cation [17] [18].

Electronic Structure and Bonding Properties

Electron Distribution in the Pyrimidine Ring

The pyrimidine ring system in methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate maintains its aromatic character with six π electrons delocalized across the ring [19] [20]. The two nitrogen atoms at positions 1 and 3 create an electron-deficient aromatic system compared to benzene, with the nitrogen atoms contributing one electron each to the aromatic π system while retaining lone pairs in sp² orbitals in the plane of the ring [19] [20].

The electron density distribution within the ring is non-uniform, with the nitrogen atoms serving as electron-withdrawing centers that reduce the electron density at carbon positions, particularly at the 2, 4, and 6 positions [21] [22]. This electronic arrangement influences the compound's reactivity patterns and intermolecular interactions [21] [22].

Effects of Bromine Substitution on Electronic Structure

The bromine atom at the 5-position exerts significant electronic effects on the pyrimidine ring system . As an electron-withdrawing group, bromine reduces the electron density in the aromatic ring through both inductive and mesomeric effects . The inductive effect predominates, withdrawing electron density through the σ-bond framework and increasing the electrophilicity of the ring system .

The presence of bromine also introduces spin-orbit coupling effects that influence the electronic transitions and spectroscopic properties of the molecule . These effects are particularly important in understanding the compound's reactivity in nucleophilic substitution reactions and its potential for cross-coupling reactions .

Resonance Structures and Aromaticity

The compound exhibits multiple resonance structures that contribute to its overall electronic stability [7] [21]. The primary resonance forms involve the delocalization of π electrons within the pyrimidine ring, with contributions from structures where electron density is distributed between the nitrogen atoms and the ring carbons [7] [21].

The hydroxyl group at the 2-position participates in resonance interactions with the ring system, particularly in the tautomeric equilibrium between the hydroxyl form and the corresponding pyrimidinone structure [7] [23]. This tautomeric behavior significantly influences the compound's chemical properties and biological activity [7] [23].

Reactivity Parameters

Influence of Bromine Substitution on Reactivity

The bromine substituent at the 5-position serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles under relatively mild conditions . The electron-withdrawing nature of bromine activates the ring toward nucleophilic attack, particularly at the 5-position where the bromine is located .

The compound readily undergoes palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, making it a versatile synthetic intermediate . The reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate complexes formed during these catalytic processes .

Hydroxyl Group Interactions and Tautomerism

The hydroxyl group at the 2-position exhibits tautomeric behavior, existing in equilibrium between the hydroxyl form (2-hydroxypyrimidine) and the corresponding keto form (2-pyrimidinone) [24] [7]. This tautomeric equilibrium is influenced by solvent polarity, temperature, and pH conditions [24] [7].

In polar solvents and under basic conditions, the pyrimidinone form is favored due to increased stabilization through hydrogen bonding and ionic interactions [24] [7]. The hydroxyl group also participates in intermolecular hydrogen bonding, influencing the compound's solubility, crystal packing, and biological activity [24] [7].

Carboxylate Ester Functionality and Reactivity

The methyl ester group at the 4-position is susceptible to nucleophilic attack, particularly under basic conditions, leading to hydrolysis and formation of the corresponding carboxylic acid [25] [26]. The ester functionality can also undergo transesterification reactions with other alcohols in the presence of acid or base catalysts [25] [26].

XLogP3

0.3

Wikipedia

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Unique Features | Potential

Molecular Structure and ConfigurationPyrimidine Ring System ArchitectureThe core structural foundation of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is the pyrimidine heterocyclic ring system, which represents a six-membered aromatic ring containing four carbon atoms and two nitrogen atoms positioned at the 1 and 3 locations [1] [2]. This diazine structure is characterized by its planar geometry and aromatic nature, with the nitrogen atoms contributing to the electron-deficient character of the ring system [3] [4]. The pyrimidine ring maintains complete planarity, which facilitates optimal overlap of the π-orbital system and enables effective aromatic stabilization [5] [6]. The structural architecture demonstrates the classic features of aromatic heterocycles, where the two nitrogen atoms at positions 1 and 3 create an electron-deficient π-system that significantly influences the chemical reactivity patterns of the molecule [2] [7]. Table 1: Pyrimidine Ring System Structural Parameters

Substitution Pattern and Spatial ArrangementMethyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits a specific substitution pattern that defines its chemical identity and properties [8] [9]. The molecule features three distinct substituents attached to the pyrimidine core: a hydroxyl group at the 2-position, a bromine atom at the 5-position, and a methyl carboxylate group at the 4-position [8] [10]. The 2-position hydroxyl group introduces the possibility of tautomeric equilibrium, where the compound may exist in equilibrium between the hydroxyl form and the corresponding pyrimidinone tautomer [1] [11]. This tautomeric behavior is characteristic of 2-hydroxypyrimidine derivatives and significantly influences the compound's chemical behavior [12] [11]. The 5-position bromine substitution creates a substantial steric and electronic influence on the ring system [13] [14]. The bromine atom, being a heavy halogen with significant electronegativity, exerts an electron-withdrawing effect that modifies the electron density distribution within the aromatic system [15] [16]. The 4-position methyl carboxylate group represents an ester functionality that contributes both steric bulk and electronic effects to the molecular structure [8] [9]. This substituent introduces moderate electron-withdrawing characteristics while providing potential sites for further chemical modification [17] [18]. Table 2: Substitution Pattern Analysis

Bond Lengths and AnglesThe bond lengths and angles within the pyrimidine ring system of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate follow established patterns for aromatic heterocycles [6] [19]. Crystallographic studies of related pyrimidine derivatives indicate that carbon-carbon bond lengths in the pyrimidine ring typically range from 1.375 to 1.383 Å, while carbon-nitrogen bond lengths fall within the range of 1.322 to 1.353 Å [6] [19]. The molecular geometry demonstrates the characteristic features of aromatic systems, with bond angles approaching the ideal values for planar hexagonal structures [6] [20]. The presence of substituents introduces minor deviations from perfect symmetry, but the overall planarity of the ring system is maintained [19] [21]. The carboxylate unit exhibits a typical twisted conformation relative to the pyrimidine ring, with dihedral angles commonly observed in the range of 10-15 degrees in similar compounds [21]. This spatial arrangement optimizes the balance between steric interactions and electronic conjugation effects [19] [21]. Chemical Formula and Molecular Weight AnalysisMethyl 5-bromo-2-hydroxypyrimidine-4-carboxylate possesses the molecular formula C6H5BrN2O3, reflecting its composition of six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms [8] [9]. The molecular weight is precisely calculated as 233.02 grams per mole, placing it within the typical range for substituted pyrimidine derivatives used in pharmaceutical and chemical research applications [8] [10]. The molecular composition reveals the substantial contribution of the bromine atom to the overall molecular weight, representing approximately 34% of the total mass [8] [9]. This heavy atom content significantly influences the compound's physical properties and spectroscopic characteristics [11] [22]. Table 3: Molecular Composition Analysis

Nomenclature and Identification SystemsInternational Union of Pure and Applied Chemistry Naming ConventionsThe International Union of Pure and Applied Chemistry name for this compound is methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate, which follows the systematic nomenclature rules for heterocyclic compounds [8] [9]. This naming convention begins with the identification of the pyrimidine ring as the parent heterocycle, followed by the specification of substituent positions using numerical locants [23] [24]. The numbering system for pyrimidines follows established conventions where position 1 corresponds to the nitrogen atom that would typically form glycosidic bonds in nucleoside chemistry [23]. The numbering proceeds clockwise around the ring, with the second nitrogen atom occupying position 3 [25] [23]. The International Union of Pure and Applied Chemistry naming methodology requires the specification of each substituent with its corresponding position number: 5-bromo indicates the bromine atom at position 5, 2-hydroxy specifies the hydroxyl group at position 2, and 4-carboxylate identifies the carboxylic acid derivative at position 4 [26] [24]. The methyl prefix indicates that the carboxylic acid exists as its methyl ester derivative [17] [27]. Chemical Abstracts Service Registry and Other Identification SystemsThe compound is registered in the Chemical Abstracts Service database under the registry number 71933-03-4, providing a unique identifier for unambiguous chemical identification [8] [10]. This registry number serves as the primary reference for database searches and regulatory documentation [8] [28].The International Chemical Identifier string for methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11), which provides a complete structural description suitable for computational applications [8] [9]. The corresponding International Chemical Identifier Key is LQTKGJRZBOYLEY-UHFFFAOYSA-N, offering a compressed hash representation of the molecular structure [8] [9]. The Simplified Molecular Input Line Entry System notation is represented as O=C(C1=NC(O)=NC=C1Br)OC, providing a linear text representation of the molecular structure [8] [9]. The canonical Simplified Molecular Input Line Entry System format is COC(=O)C1=NC(O)=NC=C1Br, offering an alternative structural encoding [9] [10]. Table 4: Chemical Identification Systems

Structural Comparison with Related Pyrimidine DerivativesComparison with Non-halogenated PyrimidinesThe structural characteristics of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be effectively understood through comparison with non-halogenated pyrimidine analogs [29] [30]. The parent pyrimidine molecule (C4H4N2) with a molecular weight of 80.09 g/mol serves as the fundamental reference point for understanding the electronic and steric modifications introduced by substitution [1] [7].2-Hydroxypyrimidine (C4H4N2O, molecular weight 96.09 g/mol) represents the closest non-halogenated analog, sharing the critical 2-hydroxyl substitution that enables tautomeric behavior [12] [11]. This compound demonstrates the characteristic hydroxyl-pyrimidinone equilibrium that significantly influences chemical reactivity patterns [12] [15]. The addition of the carboxylic acid functionality, as seen in 2-hydroxypyrimidine-4-carboxylic acid (C5H4N2O3, molecular weight 140.10 g/mol), introduces additional electronic effects and hydrogen bonding capabilities [26] [31]. This structural modification provides insight into the electronic contributions of the carboxylate group in the target compound [19] [21]. The comparative analysis reveals that the introduction of non-halogen substituents primarily affects the electronic distribution and hydrogen bonding patterns without the significant steric and electronic perturbations associated with heavy halogen atoms [29] [32]. Comparative Analysis with Other HalopyrimidinesThe structural comparison with other halopyrimidines provides crucial insights into the specific effects of bromine substitution [29] [33]. 2-Chloropyrimidine and 2-bromopyrimidine have been extensively studied, revealing that halogen substitution significantly affects the vacuum ultraviolet absorption spectra and electronic transitions [29]. Studies demonstrate that the effect of halogen atoms on pyrimidine derivatives increases remarkably with photon energy, with the two lowest-lying absorption bands showing overall similarity among pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine [29]. However, larger spectral shifts appear in higher energy bands, particularly when comparing non-halogenated pyrimidines with halogenated species [29] [33]. The electron-withdrawing nature of halogens creates significant modifications in the electronic character of the pyrimidine ring system [15] [34]. Bromopyrimidines exhibit enhanced reactivity toward nucleophilic substitution reactions compared to their chlorinated analogs, with the bromine atom serving as a better leaving group in synthetic transformations [13] [14]. Research on substituted pyrimidines indicates that meta-bromo substitution demonstrates enhanced biological activity compared to para-bromo positioning, suggesting that the spatial arrangement of halogen substituents critically influences both electronic properties and biological interactions [15] [16]. Table 5: Comparative Analysis of Halopyrimidines

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exists as a solid crystalline material under standard ambient conditions [1]. The compound exhibits a white to off-white coloration, which is characteristic of many substituted pyrimidine derivatives containing halogen substituents [1] [2]. The solid-state structure demonstrates typical features of aromatic heterocyclic compounds, with the molecular framework maintaining planar geometry due to the aromatic nature of the pyrimidine ring system [4]. The compound exhibits a density of 1.89 ± 0.1 grams per cubic centimeter at standard conditions, which is significantly higher than most organic compounds due to the presence of the bromine atom [2]. This heavy halogen contributes approximately 34% of the total molecular weight, substantially influencing the compound's physical properties and packing characteristics in the solid state [4]. Solubility ProfileSolubility in Organic SolventsThe compound demonstrates preferential solubility in polar organic solvents due to the presence of multiple polar functional groups including the hydroxyl group, the carboxylate ester, and the electronegative nitrogen atoms in the pyrimidine ring [5]. The methyl ester functionality enhances solubility in moderately polar solvents such as methanol, ethanol, and acetone, while the hydroxyl group at the 2-position facilitates hydrogen bonding interactions with protic solvents [5] . Solubility in dichloromethane and dimethylformamide is particularly notable, as these solvents can effectively solvate both the polar and aromatic components of the molecule [5]. The compound shows limited solubility in non-polar solvents such as hexane and petroleum ether, which is expected given the multiple polar functional groups present in the molecular structure . Aqueous Solubility and pH-Dependent BehaviorThe aqueous solubility of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is limited under neutral pH conditions, primarily due to the predominantly hydrophobic nature of the pyrimidine ring system and the methyl ester group [2]. However, the compound exhibits pH-dependent solubility behavior attributed to the ionizable hydroxyl group at the 2-position, which has a predicted pKa value of 5.07 ± 0.10 [2]. Under acidic conditions (pH < 5), the compound exists predominantly in its neutral form, resulting in reduced aqueous solubility [2]. As the pH increases above the pKa value, deprotonation of the hydroxyl group occurs, leading to formation of the corresponding pyrimidinone anion, which demonstrates enhanced water solubility due to increased polarity and hydrogen bonding capacity [7] [8]. Spectroscopic PropertiesUV-Visible SpectroscopyThe UV-visible spectrum of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits characteristic absorption patterns typical of substituted pyrimidine derivatives [9]. The primary absorption features arise from π→π* transitions within the aromatic pyrimidine ring system, with the maximum absorption wavelength influenced by the electron-withdrawing effects of the bromine substituent and the carboxylate ester group [9] [10]. The compound displays a significant absorption band in the UV region (250-300 nm) corresponding to the aromatic π→π* transitions [10]. The presence of the hydroxyl group at the 2-position introduces additional electronic transitions, potentially involving n→π* transitions from the oxygen lone pairs to the aromatic π* system [9]. The bromine substitution at the 5-position causes a bathochromic shift in the absorption maximum due to the heavy atom effect and increased conjugation [10]. Vacuum Ultraviolet (VUV) SpectroscopyIn the vacuum ultraviolet region, the compound exhibits high-energy transitions corresponding to deeper electronic excitations within the aromatic system [10]. These transitions provide information about the electronic structure of the pyrimidine ring and the influence of substituents on the molecular orbital energies [10]. The presence of the bromine atom introduces significant spin-orbit coupling effects, which become more pronounced in the VUV region and contribute to the overall spectroscopic signature of the molecule [10]. Infrared SpectroscopyThe infrared spectrum of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate provides definitive identification of the functional groups present in the molecule [11] [12]. The hydroxyl group at the 2-position exhibits a characteristic broad absorption band between 3200-3400 cm⁻¹, which may be affected by intermolecular hydrogen bonding in the solid state [11] [12]. The carboxylate ester functionality displays a strong carbonyl stretching frequency at approximately 1680-1720 cm⁻¹, which is characteristic of aromatic esters [11] [12]. The aromatic carbon-carbon stretching vibrations appear in the region of 1580-1600 cm⁻¹, confirming the presence of the pyrimidine ring system [11] [12]. The carbon-bromine stretching mode typically occurs at lower frequencies (500-600 cm⁻¹) and provides confirmation of the halogen substitution [13] [12]. Nuclear Magnetic Resonance (NMR) CharacteristicsThe ¹H NMR spectrum of methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits distinct resonances that confirm the molecular structure and substitution pattern [14] . The aromatic protons appear as deshielded signals in the range of 8.5-9.5 ppm, with the specific chemical shifts dependent on the electronic environment created by the substituents [14] . The methyl ester protons typically resonate as a sharp singlet at approximately 3.9-4.0 ppm, while the hydroxyl proton appears as a broad signal at 12-14 ppm, which may be temperature and concentration dependent due to tautomeric equilibrium [14] . The ¹³C NMR spectrum provides additional structural confirmation, with the carbonyl carbon of the ester group appearing at approximately 165-170 ppm, aromatic carbons in the range of 110-160 ppm, and the methyl carbon at 52-54 ppm [14] . Mass Spectrometry Fragmentation PatternsUnder electron ionization conditions, methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate exhibits characteristic fragmentation patterns that provide structural information [17]. The molecular ion appears at m/z 233 with the characteristic isotope pattern reflecting the presence of bromine (⁷⁹Br and ⁸¹Br isotopes) [17]. Common fragmentation pathways include loss of the bromine atom (Δm/z = 80), loss of the methoxycarbonyl group (Δm/z = 59), loss of the hydroxyl group (Δm/z = 17), and loss of carbon monoxide from the ester group (Δm/z = 28) [17] [18]. The base peak often corresponds to the loss of the methoxycarbonyl group, forming a relatively stable pyrimidine radical cation [17] [18]. Electronic Structure and Bonding PropertiesElectron Distribution in the Pyrimidine RingThe pyrimidine ring system in methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate maintains its aromatic character with six π electrons delocalized across the ring [19] [20]. The two nitrogen atoms at positions 1 and 3 create an electron-deficient aromatic system compared to benzene, with the nitrogen atoms contributing one electron each to the aromatic π system while retaining lone pairs in sp² orbitals in the plane of the ring [19] [20]. The electron density distribution within the ring is non-uniform, with the nitrogen atoms serving as electron-withdrawing centers that reduce the electron density at carbon positions, particularly at the 2, 4, and 6 positions [21] [22]. This electronic arrangement influences the compound's reactivity patterns and intermolecular interactions [21] [22]. Effects of Bromine Substitution on Electronic StructureThe bromine atom at the 5-position exerts significant electronic effects on the pyrimidine ring system . As an electron-withdrawing group, bromine reduces the electron density in the aromatic ring through both inductive and mesomeric effects . The inductive effect predominates, withdrawing electron density through the σ-bond framework and increasing the electrophilicity of the ring system . The presence of bromine also introduces spin-orbit coupling effects that influence the electronic transitions and spectroscopic properties of the molecule . These effects are particularly important in understanding the compound's reactivity in nucleophilic substitution reactions and its potential for cross-coupling reactions . Resonance Structures and AromaticityThe compound exhibits multiple resonance structures that contribute to its overall electronic stability [7] [21]. The primary resonance forms involve the delocalization of π electrons within the pyrimidine ring, with contributions from structures where electron density is distributed between the nitrogen atoms and the ring carbons [7] [21]. The hydroxyl group at the 2-position participates in resonance interactions with the ring system, particularly in the tautomeric equilibrium between the hydroxyl form and the corresponding pyrimidinone structure [7] [23]. This tautomeric behavior significantly influences the compound's chemical properties and biological activity [7] [23]. Reactivity ParametersInfluence of Bromine Substitution on ReactivityThe bromine substituent at the 5-position serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles under relatively mild conditions . The electron-withdrawing nature of bromine activates the ring toward nucleophilic attack, particularly at the 5-position where the bromine is located . The compound readily undergoes palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, making it a versatile synthetic intermediate . The reactivity is enhanced by the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate complexes formed during these catalytic processes . Hydroxyl Group Interactions and TautomerismThe hydroxyl group at the 2-position exhibits tautomeric behavior, existing in equilibrium between the hydroxyl form (2-hydroxypyrimidine) and the corresponding keto form (2-pyrimidinone) [24] [7]. This tautomeric equilibrium is influenced by solvent polarity, temperature, and pH conditions [24] [7]. In polar solvents and under basic conditions, the pyrimidinone form is favored due to increased stabilization through hydrogen bonding and ionic interactions [24] [7]. The hydroxyl group also participates in intermolecular hydrogen bonding, influencing the compound's solubility, crystal packing, and biological activity [24] [7]. Carboxylate Ester Functionality and ReactivityThe methyl ester group at the 4-position is susceptible to nucleophilic attack, particularly under basic conditions, leading to hydrolysis and formation of the corresponding carboxylic acid [25] [26]. The ester functionality can also undergo transesterification reactions with other alcohols in the presence of acid or base catalysts [25] [26]. XLogP3 0.3

Wikipedia

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|